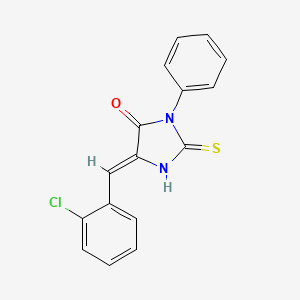

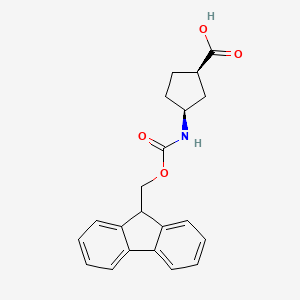

(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

説明

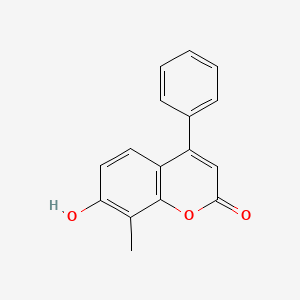

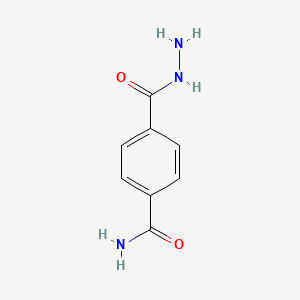

“(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid” is a chemical compound with the CAS Number: 220497-67-6. It has a molecular weight of 351.4 and its IUPAC Name is (1R,3S)-3- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentanecarboxylic acid .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity of bonds.Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用

One of the primary applications of this compound is in the preparation of N-Fmoc-protected β2-homoamino acids for the solid-phase syntheses of β-peptides. This process is crucial for large-scale production, providing a pathway to synthesize various peptides with potential biological and pharmaceutical applications. The method involves key steps like diastereoselective amidomethylation and protective-group exchange to yield Fmoc-β2hXaa-OH, suitable for solid-phase peptide synthesis (Šebesta & Seebach, 2003).

Another notable application is in the synthesis of complex 'head-to-side-chain' cyclodepsipeptides. Cyclodepsipeptides are a class of cyclic peptides with immense structural diversity and a broad range of biological activities, making them highly valuable as pharmaceutical candidates. The synthesis involves preparing noncommercial protected amino acids like Fmoc-AHDMHA-OH and others, and then assembling the depsipeptidic skeleton using a fully solid-phase approach. The process is intricate and includes steps like macrocyclization and global deprotection, highlighting the compound's significance in constructing complex peptide structures with potential pharmaceutical use (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

Material Science and Nanotechnology

In the field of material science, Fmoc-protected amino acids show fascinating self-assembling properties. These properties are pivotal in the design and development of novel materials with specific functions. For instance, compounds like Fmoc-Ala-OH and Fmoc-Leu-OH can form self-assembled structures with unique morphologies, such as flower-like or tube-like structures under varying conditions. The study of these self-assembled structures opens a pathway to understanding the mechanisms of self-assembly and paves the way for designing new materials with controllable and desired functions (Gour et al., 2021).

These self-assembled structures are not just limited to aesthetic appeal; they hold potential for practical applications in nanotechnology. The ability to control the morphology of these structures by altering concentration and temperature conditions is particularly intriguing. It implies that these compounds can be engineered to form specific shapes and sizes, which is a fundamental aspect of nanotechnology. The formation of spheres, rods, or flower-like structures by Fmoc variants of threonine and serine, and the transitions between these forms, demonstrate the versatility and potential of these compounds in material science and nanotechnology applications (Kshtriya, Koshti, & Gour, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

特性

IUPAC Name |

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDMUBZVWRSQOT-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426501 | |

| Record name | (1R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-67-6 | |

| Record name | (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)